molecular formula C16H18N4O4 B15000786 3-cyclopropyl-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-cyclopropyl-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B15000786
M. Wt: 330.34 g/mol
InChI Key: VUSJXOGPWAZKHB-UHFFFAOYSA-N
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Description

N-{2-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-3-METHOXYBENZAMIDE is a compound that features a 1,2,4-oxadiazole ring, a cyclopropyl group, and a methoxybenzamide moiety. The 1,2,4-oxadiazole ring is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-3-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring and the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the compound.

Mechanism of Action

The mechanism of action of N-{2-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects . The compound may inhibit specific enzymes or modulate receptor activity, resulting in therapeutic outcomes.

Properties

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

3-cyclopropyl-N-[2-[(3-methoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H18N4O4/c1-23-12-4-2-3-11(9-12)14(21)17-7-8-18-15(22)16-19-13(20-24-16)10-5-6-10/h2-4,9-10H,5-8H2,1H3,(H,17,21)(H,18,22)

InChI Key

VUSJXOGPWAZKHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3CC3

Origin of Product

United States

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